![molecular formula C14H13N5O3 B2982302 Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate CAS No. 892479-56-0](/img/structure/B2982302.png)
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate
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Overview
Description
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate is a compound that falls under the category of heterocyclic compounds, specifically pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction involving pyrimidines. It represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which include “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate”, have been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which are similar to the compound , have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate” may also have potential antibacterial applications.
Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate” may also have potential in these areas.
Hepatoprotective Agents
Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate”, have been used as hepatoprotective agents . This suggests potential applications in the treatment of liver diseases.
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . They have also been found to inhibit kinase activity .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes such as inhibition of kinase activity and induction of chromosome missegregation and aneuploidy .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and inflammation .
Result of Action
Similar compounds have been found to suppress the proliferation of human cancer cell lines .
properties
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-11(20)8-18-9-15-13-12(14(18)21)16-17-19(13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNPNUFGWWOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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